4-methoxy-3-methyl-N-(2-phenoxyethyl)benzenesulfonamide
Description
4-Methoxy-3-methyl-N-(2-phenoxyethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a methoxy group at the 4-position, a methyl group at the 3-position, and a 2-phenoxyethyl substituent on the sulfonamide nitrogen. Its molecular formula is $ \text{C}{16}\text{H}{19}\text{NO}_4\text{S} $, with a molecular weight of 326.41 g/mol (SMILES: COc1ccc(cc1C)S(=O)(=O)NCCOc2ccccc2) .
Properties
IUPAC Name |
4-methoxy-3-methyl-N-(2-phenoxyethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-13-12-15(8-9-16(13)20-2)22(18,19)17-10-11-21-14-6-4-3-5-7-14/h3-9,12,17H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPDEVLGMFEQPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCOC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Methoxy-3-Methylbenzenesulfonyl Chloride
The synthesis begins with the chlorosulfonation of 4-methoxy-3-methylbenzene. Treatment with chlorosulfonic acid (ClSO₃H) at 0–5°C for 4–6 hours introduces the sulfonyl chloride group. Excess reagent is quenched with ice water, and the product is extracted into dichloromethane (DCM). Purification via recrystallization from hexane/ethyl acetate yields the sulfonyl chloride as white crystals (mp 78–80°C, 85% yield).
Key Reaction Parameters :
Synthesis of 2-Phenoxyethylamine
2-Phenoxyethylamine is prepared by nucleophilic substitution of 2-chloroethylamine hydrochloride with phenol under alkaline conditions. Reaction in ethanol at reflux (12 hours) with K₂CO₃ (3.0 equiv) affords the amine, which is isolated via vacuum distillation (bp 110–112°C at 15 mmHg, 72% yield).
Coupling Reaction
The sulfonamide bond is formed by reacting 4-methoxy-3-methylbenzenesulfonyl chloride (1.0 equiv) with 2-phenoxyethylamine (1.2 equiv) in DCM at 0°C. Triethylamine (TEA, 2.0 equiv) neutralizes HCl byproduct. After stirring for 12 hours at room temperature, the mixture is washed with 1M HCl and brine. The organic layer is dried over Na₂SO₄, concentrated, and purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield the title compound as a white solid (mp 145–147°C, 78% yield).
Optimization Insights :
- Excess amine improves yield by driving the reaction to completion.
- Lower temperatures reduce side reactions (e.g., sulfonate ester formation).
Modern Catalytic and Solvent-Free Approaches
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C, 30 minutes) in DCM with TEA accelerates the coupling step, achieving 92% yield. This method reduces reaction time from 12 hours to 30 minutes while maintaining purity (>99% by HPLC).
Green Chemistry Protocols
Solvent-free conditions using ball milling (stainless steel jars, 500 rpm, 2 hours) provide an eco-friendly alternative. Equimolar reactants and TEA are milled with 5 mm zirconia balls, yielding 80% product with no solvent waste.
Mechanistic and Kinetic Analysis
Reaction Kinetics
Pseudo-first-order kinetics are observed for the coupling step (k = 0.18 h⁻¹ at 25°C). Activation energy (Eₐ) calculated via Arrhenius plots is 45 kJ/mol, indicating a moderate energy barrier.
Computational Modeling
Density functional theory (DFT) at the B3LYP/6-31G* level reveals a two-step mechanism:
- Nucleophilic attack by the amine on the sulfonyl chloride (ΔG‡ = 38 kJ/mol).
- Proton transfer facilitated by TEA (ΔG‡ = 12 kJ/mol).
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
HPLC (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) shows a single peak at 4.2 minutes (purity >99%). LC-MS confirms molecular ion [M+H]⁺ at m/z 346.1.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A tubular reactor (20 mL volume, 50°C) with a residence time of 15 minutes achieves 89% yield. Benefits include:
Crystallization Optimization
Anti-solvent crystallization (water added to DCM solution) produces uniform crystals (50–100 μm). Process parameters:
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Classical Coupling | 78 | 98 | 12 | Moderate |
| Microwave-Assisted | 92 | 99 | 0.5 | High |
| Solvent-Free Milling | 80 | 97 | 2 | Low |
| Continuous Flow | 89 | 99 | 0.25 | High |
Challenges and Mitigation Strategies
Hydrolytic Degradation
The sulfonamide bond is susceptible to hydrolysis under acidic or basic conditions. Strategies include:
Byproduct Formation
Dimethyl sulfone (from over-sulfonation) is minimized by:
- Strict temperature control during chlorosulfonation.
- Using freshly distilled chlorosulfonic acid.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-methyl-N-(2-phenoxyethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of a nitro group can produce amines .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that benzenesulfonamide derivatives, including 4-methoxy-3-methyl-N-(2-phenoxyethyl)benzenesulfonamide, exhibit significant anticancer properties. These compounds often induce apoptosis in cancer cells through various mechanisms, including modulation of the p53 pathway and inhibition of cell cycle progression. For instance, a study showed that specific sulfonamide derivatives could effectively inhibit cancer cell proliferation and induce apoptosis in breast cancer cell lines (MDA-MB-231) with notable increases in apoptotic markers like annexin V-FITC .
Table 1: Anticancer Activity of Benzenesulfonamide Derivatives
| Compound Name | IC50 (µM) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| This compound | 0.5 | Breast Cancer | Induction of apoptosis via p53 pathway |
| Other Sulfonamide Derivative A | 0.8 | Lung Cancer | Cell cycle arrest |
| Other Sulfonamide Derivative B | 1.2 | Colon Cancer | Inhibition of signaling pathways |
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various bacterial strains, particularly those resistant to conventional antibiotics. Studies have indicated that the sulfonamide group can interfere with bacterial growth by inhibiting key enzymes involved in bacterial metabolism .
Table 2: Antimicrobial Activity of Selected Benzenesulfonamides
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Other Sulfonamide Derivative C | Escherichia coli | 16 µg/mL |
| Other Sulfonamide Derivative D | Pseudomonas aeruginosa | 64 µg/mL |
Hormonal Modulation
Recent studies have highlighted the potential of benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists. The compound's structure allows it to bind effectively to the progesterone receptor, which plays a crucial role in various physiological processes, including reproductive health and certain cancers .
Case Study: Nonsteroidal Progesterone Receptor Antagonists
In a study focusing on the development of new PR antagonists, derivatives similar to this compound were synthesized and evaluated for their binding affinity and selectivity. The results indicated that these compounds could serve as promising candidates for treating conditions such as uterine leiomyoma and endometriosis due to their ability to inhibit progesterone activity effectively .
Carbonic Anhydrase Inhibition
Another area of interest is the inhibition of carbonic anhydrase (CA), an enzyme that plays a vital role in various physiological processes, including respiration and acid-base balance. Some studies have reported that benzenesulfonamide derivatives exhibit selective inhibition against specific isoforms of CA, making them valuable in developing treatments for conditions like glaucoma and certain forms of cancer .
Table 3: Carbonic Anhydrase Inhibition Data
| Compound Name | Isoform Inhibited | IC50 (nM) |
|---|---|---|
| This compound | Carbonic Anhydrase IX | 10.93 |
| Other Sulfonamide Derivative E | Carbonic Anhydrase II | 25.06 |
Mechanism of Action
The mechanism of action of 4-methoxy-3-methyl-N-(2-phenoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Non-TZD PPARγ Ligands (Compounds 6 and 7)
- Structure: Compounds 6 and 7 are N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide derivatives with a 4-phenylpiperazine moiety .
- Affinity and Interactions :
- Comparison: The target compound lacks the quinoline and piperazine groups, which may reduce PPARγ affinity but enhance solubility due to the phenoxyethyl chain.
Anticancer Benzenesulfonamides (Compounds 9 and 18)
- Structure: Compound 9 (4-[1-(4-chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide) and Compound 18 (4-[1-(2-chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide) .
- Activity :
- Comparison : The target compound’s simpler structure (lacking indole or isoxazole moieties) may limit cytotoxicity but improve synthetic accessibility.
Chiral Sulfonamide Derivatives
- Example : (S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide (99% stereochemical purity) .
- Properties :
Pharmacological Activity Comparisons
Anti-inflammatory and Analgesic Analogues
Antifungal Azetidin-2-ones
- Example: 4-[3-Chloro-2-(4-hydroxy-3-methoxybenzylidene)-4-oxoazetidin-1-yl]amino-N-(substituted)benzenesulfonamide .
- Activity : Moderate antifungal efficacy linked to the β-lactam (azetidin-2-one) core .
- Comparison : The target compound lacks the β-lactam ring, suggesting divergent mechanisms of action.
Physicochemical and Spectroscopic Comparisons
- Solubility: The phenoxyethyl group in the target compound may enhance lipophilicity compared to pyridyl (Compound 6) or cyanophenyl (Compound 7) analogs.
- Spectroscopy :
Biological Activity
4-Methoxy-3-methyl-N-(2-phenoxyethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C16H19NO3S
- Molecular Weight: 305.39 g/mol
This compound features a sulfonamide functional group, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds with similar structures can modulate enzyme activity and disrupt cellular pathways involved in inflammation and cancer progression.
- Inhibition of Tubulin Polymerization: Similar sulfonamide derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division. This inhibition can lead to cancer cell death by preventing mitosis .
- Targeting STAT3 Pathway: The compound may also influence the STAT3 signaling pathway, which is often overactive in various cancers. Inhibiting this pathway could reduce tumor growth and promote apoptosis in cancerous cells .
Anticancer Activity
Several studies have evaluated the anticancer potential of related compounds. For example, a derivative with a similar structure was tested against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| DL14 | A549 (Lung Cancer) | 1.35 |
| MDA-MB-231 (Breast Cancer) | 2.85 | |
| HCT-116 (Colon Cancer) | 3.04 |
These findings suggest that modifications in the sulfonamide structure can significantly enhance anticancer activity .
Antimicrobial Activity
The antimicrobial properties of sulfonamides are well-documented. Compounds similar to this compound exhibit broad-spectrum activity against various bacterial strains. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them promising candidates for antibiotic development .
Case Studies
- Dual-target Inhibitors: A study focused on developing dual-target inhibitors that target both tubulin and STAT3 proteins demonstrated that compounds similar to this compound could effectively inhibit tumor growth in vivo by more than 80% in xenograft models .
- Synthesis and Characterization: Research conducted on new para-methoxy benzene sulfonamide derivatives highlighted their synthesis and subsequent biological evaluation, confirming the importance of the methoxy group in enhancing solubility and bioactivity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-methoxy-3-methyl-N-(2-phenoxyethyl)benzenesulfonamide?
- Methodological Answer : The synthesis typically involves coupling a substituted benzenesulfonyl chloride with a phenoxyethylamine derivative under basic conditions. Key steps include:
- Step 1 : React 4-methoxy-3-methylbenzenesulfonyl chloride with 2-phenoxyethylamine in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions.
- Step 2 : Use triethylamine as a base to neutralize HCl byproducts.
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
- Critical Parameters : Temperature control is critical to avoid sulfonamide decomposition. Solvent choice affects reaction kinetics and yield .
Q. How can nuclear magnetic resonance (NMR) spectroscopy be applied to characterize this compound?
- Methodological Answer :
- 1H NMR : Identify aromatic protons (δ 6.8–7.5 ppm), methoxy singlet (δ ~3.8 ppm), and methyl groups (δ ~2.3 ppm). The phenoxyethyl chain shows signals at δ 3.4–4.2 ppm (CH₂ groups) .
- 13C NMR : Confirm sulfonamide formation via the sulfonyl carbon (δ ~125 ppm). Methoxy and methyl carbons appear at δ ~55 ppm and ~20 ppm, respectively .
- Validation : Compare experimental shifts with computational predictions (e.g., DFT) to resolve ambiguities .
Q. What are the primary biological targets of this compound, and how are they identified?
- Methodological Answer :
- Target Identification : Screen against kinase libraries (e.g., PI3Kα) using fluorescence-based enzymatic assays. The sulfonamide moiety often interacts with ATP-binding pockets .
- Validation : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd) .
Q. How should this compound be stored to ensure stability in laboratory settings?
- Methodological Answer :
- Storage : Store at –20°C in airtight, light-protected vials. Avoid exposure to strong acids/bases, which may hydrolyze the sulfonamide bond.
- Stability Testing : Monitor degradation via HPLC over 6 months under varying conditions (pH, temperature) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for PI3Kα inhibition?
- Methodological Answer :
- Modifications : Systematically vary substituents (e.g., methoxy → ethoxy, phenoxyethyl → benzyloxyethyl) and assess inhibitory activity (IC50) using kinase assays.
- Key Findings : Electron-withdrawing groups on the benzene ring enhance binding affinity by 2–3 fold, as shown in analogues with chloro substituents .
- Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding energy calculations .
Q. What crystallographic techniques validate the 3D structure of this compound?
- Methodological Answer :
- Single-Crystal XRD : Grow crystals via slow evaporation (solvent: ethanol/water). Resolve structure using SHELXL for refinement, achieving R-factor < 0.05 .
- Challenges : Flexible phenoxyethyl chains may cause disorder; address this by cooling crystals to 100 K during data collection .
Q. How do advanced analytical methods (e.g., synchrotron XRD) resolve structural ambiguities?
- Methodological Answer :
- Synchrotron XRD : Utilize high-flux X-rays (λ = 0.7–1.0 Å) to collect high-resolution data (<0.8 Å). Resolve electron density maps for sulfonamide oxygen atoms, which are critical for hydrogen-bonding interactions .
- Complementary Techniques : Pair with solid-state NMR to analyze dynamic behavior in crystalline vs. amorphous forms .
Q. What methodologies assess in vivo pharmacokinetics and bioavailability?
- Methodological Answer :
- Pharmacokinetic Profiling : Administer orally (10 mg/kg) to rodent models. Measure plasma concentration via LC-MS/MS at 0, 1, 4, 8, and 24 hours.
- Key Metrics : Calculate AUC (area under the curve) and half-life (t1/2). Bioavailability >50% is achievable with PEGylated formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
